molecular formula C17H15BrN2S B2794588 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole CAS No. 923201-80-3

2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole

Cat. No. B2794588
CAS RN: 923201-80-3
M. Wt: 359.29
InChI Key: QVARZNDGBRMFTA-UHFFFAOYSA-N
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Description

2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of medicinal chemistry. In

Mechanism of Action

Target of Action

Similar compounds have been found to interact with glutathione s-transferase p , a detoxification enzyme that plays a crucial role in the metabolism of xenobiotics.

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions . In these reactions, the compound may donate or accept electrons, leading to changes in the target molecule’s structure and function.

Biochemical Pathways

Given its potential interaction with glutathione s-transferase p , it may influence pathways related to detoxification and the metabolism of xenobiotics.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic efficacy .

Result of Action

Based on its potential interaction with glutathione s-transferase p , it may influence the detoxification processes within cells, potentially leading to changes in cellular function and health.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole in lab experiments is its potential as an anticancer agent. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research involving 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of cancer and inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, which may aid in the development of more potent and selective derivatives. Finally, the synthesis of novel analogs of this compound may lead to the discovery of new compounds with improved biological activity and therapeutic potential.

Synthesis Methods

The synthesis of 2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole is a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 4-bromobenzyl chloride, which is then reacted with potassium thioacetate to form 4-bromobenzyl thioacetate. This intermediate is further reacted with 1-methyl-1H-imidazole-4-carbaldehyde and phenylboronic acid in the presence of a palladium catalyst to yield the final product, this compound.

Scientific Research Applications

2-((4-bromobenzyl)thio)-1-methyl-5-phenyl-1H-imidazole has been found to exhibit promising biological activity, making it a subject of interest for researchers in the field of medicinal chemistry. This compound has been investigated for its potential as an anticancer agent, with studies showing that it exhibits cytotoxic activity against a range of cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-methyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c1-20-16(14-5-3-2-4-6-14)11-19-17(20)21-12-13-7-9-15(18)10-8-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVARZNDGBRMFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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